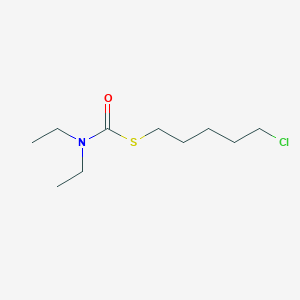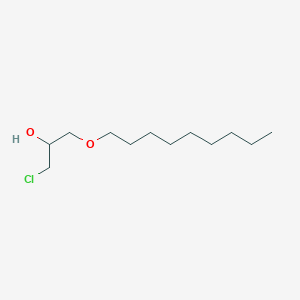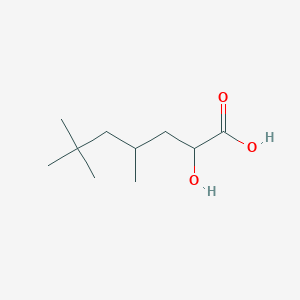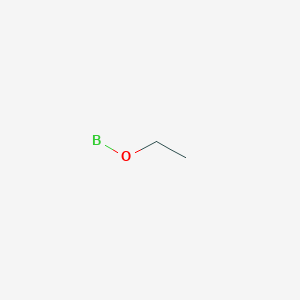
Ethoxyborane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethoxyborane, also known as ethyl borate, is an organoboron compound with the chemical formula (C_2H_5BO). It is a colorless liquid that is primarily used in organic synthesis. This compound is known for its reactivity and versatility, making it a valuable reagent in various chemical reactions.
Preparation Methods
Ethoxyborane can be synthesized through several methods. One common synthetic route involves the reaction of boron trichloride with ethanol. The reaction proceeds as follows: [ BCl_3 + 3C_2H_5OH \rightarrow (C_2H_5O)_3B + 3HCl ] This reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of boron trichloride. Industrial production methods often involve the use of large-scale reactors and continuous flow processes to ensure high yields and purity of the product.
Chemical Reactions Analysis
Ethoxyborane undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: this compound can be oxidized to form boric acid and ethanol. [ (C_2H_5O)_3B + 3H_2O_2 \rightarrow B(OH)_3 + 3C_2H_5OH ]
Reduction: this compound can be reduced to form borane and ethanol. [ (C_2H_5O)_3B + 3H_2 \rightarrow B_2H_6 + 3C_2H_5OH ]
Substitution: this compound can undergo substitution reactions with various nucleophiles to form different boron-containing compounds. [ (C_2H_5O)_3B + 3RNH_2 \rightarrow (RNH)_3B + 3C_2H_5OH ]
Scientific Research Applications
Ethoxyborane has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of various boron-containing compounds. In biology, this compound is used in the study of boron metabolism and its role in biological systems. In medicine, this compound derivatives are being investigated for their potential use as boron carriers in boron neutron capture therapy (BNCT) for cancer treatment. In industry, this compound is used as a catalyst in polymerization reactions and as a precursor for the production of boron-containing materials.
Mechanism of Action
The mechanism of action of ethoxyborane involves its ability to form stable complexes with various nucleophiles. This property allows it to participate in a wide range of chemical reactions. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions. For example, in BNCT, this compound derivatives are designed to selectively accumulate in cancer cells, where they release boron atoms upon neutron irradiation, leading to the destruction of the cancer cells.
Comparison with Similar Compounds
Ethoxyborane can be compared with other boron-containing compounds such as boric acid, borane, and boronic acids. While boric acid is primarily used as an antiseptic and insecticide, this compound is more versatile in organic synthesis. Borane is a highly reactive compound used in hydroboration reactions, whereas this compound is less reactive and more stable. Boronic acids are widely used in Suzuki coupling reactions, but this compound offers unique reactivity due to its ethoxy groups. These differences highlight the uniqueness of this compound and its specific applications in various fields.
Similar Compounds
- Boric acid
- Borane
- Boronic acids
- Mthis compound
- Borinic acid
This compound’s unique properties and reactivity make it a valuable compound in both research and industrial applications. Its versatility and stability allow for a wide range of chemical transformations, making it an essential reagent in organic synthesis.
Properties
CAS No. |
84284-91-3 |
|---|---|
Molecular Formula |
C2H5BO |
Molecular Weight |
55.87 g/mol |
InChI |
InChI=1S/C2H5BO/c1-2-4-3/h2H2,1H3 |
InChI Key |
MXWVIHZQMUONMP-UHFFFAOYSA-N |
Canonical SMILES |
[B]OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


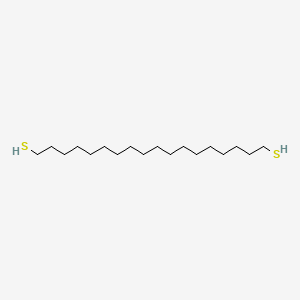
![1-hydroxy-2-[(E)-(3-methylthiophen-2-yl)methylideneamino]guanidine;4-methylbenzenesulfonic acid](/img/structure/B14411114.png)
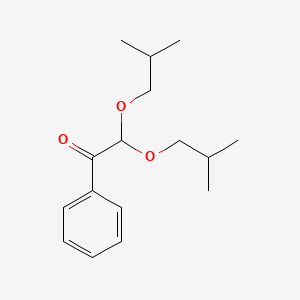

![4-[3-(4-Methoxyphenyl)-5-nitrothiophen-2-yl]morpholine](/img/structure/B14411139.png)
![5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14411150.png)
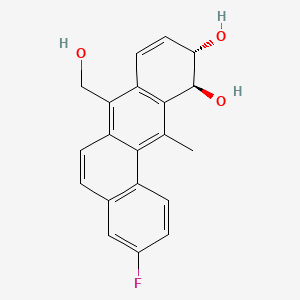
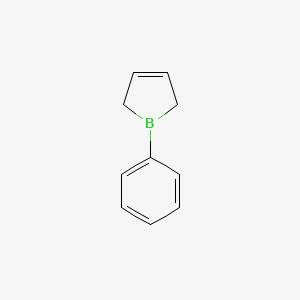
![4,4'-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol](/img/structure/B14411160.png)
